[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate
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Overview
Description
MCL-434 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in regulating the intrinsic apoptotic pathway by preventing apoptosis through binding to pro-apoptotic BCL-2 proteins. Overexpression of MCL-1 is frequently observed in various tumor types and is associated with tumorigenesis, poor prognosis, and drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-434 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route starts with the preparation of an indole-2-carboxylic acid derivative, followed by coupling with a suitable amine or sulfonamide. The reaction conditions typically involve the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of MCL-434 may involve optimization of the synthetic route to improve yield and scalability. This can include the use of automated flash column chromatography for purification and high-performance liquid chromatography for analysis. The process may also involve the use of large-scale reactors and continuous flow systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
MCL-434 undergoes various chemical reactions, including:
Oxidation: MCL-434 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MCL-434 to its reduced forms.
Substitution: MCL-434 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .
Scientific Research Applications
Mechanism of Action
MCL-434 exerts its effects by binding to the BH3-binding groove of the MCL-1 protein, thereby preventing MCL-1 from interacting with pro-apoptotic BCL-2 proteins such as BAX and BAK. This disruption of the MCL-1 and BCL-2 protein interactions leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the mitochondrial apoptotic pathway and the regulation of mitochondrial membrane integrity .
Comparison with Similar Compounds
MCL-434 is compared with other MCL-1 inhibitors such as:
Compound 26: Another potent MCL-1 inhibitor with similar binding affinity and anti-cancer activity.
ABBV-467: A selective MCL-1 inhibitor with robust inhibition of tumor growth in in vivo models.
Natural MCL-1 Inhibitors: Compounds derived from natural products that exhibit MCL-1 inhibitory activity.
Uniqueness
MCL-434 is unique in its specific binding to the BH3-binding groove of MCL-1, which allows it to effectively disrupt MCL-1 and BCL-2 protein interactions. Its high potency and selectivity make it a valuable tool in cancer research and drug development .
List of Similar Compounds
- Compound 26
- ABBV-467
- Natural MCL-1 Inhibitors
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate |
InChI |
InChI=1S/C22H30N2O2/c1-23-21(25)26-17-8-7-16-12-20-18-4-2-3-9-22(18,19(16)13-17)10-11-24(20)14-15-5-6-15/h7-8,13,15,18,20H,2-6,9-12,14H2,1H3,(H,23,25) |
InChI Key |
SGHKXPYOPVKZJP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |
Origin of Product |
United States |
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